benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride
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Overview
Description
Benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with amino, chloro, and diaminomethylidenecarbamoyl groups, linked to a benzyl carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazine core: Starting with a suitable pyrazine precursor, the amino and chloro groups are introduced through nucleophilic substitution and halogenation reactions.
Introduction of the diaminomethylidenecarbamoyl group: This step involves the reaction of the pyrazine intermediate with a suitable carbamoylating agent under controlled conditions.
Coupling with benzyl carbamate: The final step involves coupling the modified pyrazine with benzyl carbamate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as thiols or amines, to create diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Benzyl N-[[6-amino-3-chloro-5-(carbamoyl)pyrazin-2-yl]methyl]carbamate: Lacks the diaminomethylidenecarbamoyl group, which may affect its reactivity and biological activity.
Benzyl N-[[6-amino-3-chloro-5-(methylcarbamoyl)pyrazin-2-yl]methyl]carbamate: Contains a methylcarbamoyl group instead of the diaminomethylidenecarbamoyl group, potentially altering its properties.
Uniqueness: The presence of the diaminomethylidenecarbamoyl group in benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17Cl2N7O3 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C15H16ClN7O3.ClH/c16-11-9(21-12(17)10(22-11)13(24)23-14(18)19)6-20-15(25)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H2,17,21)(H,20,25)(H4,18,19,23,24);1H |
InChI Key |
SFHYWDNJBRFZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=C(N=C(C(=N2)N)C(=O)N=C(N)N)Cl.Cl |
Origin of Product |
United States |
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